molecular formula C19H33N5O8 B14227522 L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine CAS No. 823233-59-6

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine

Katalognummer: B14227522
CAS-Nummer: 823233-59-6
Molekulargewicht: 459.5 g/mol
InChI-Schlüssel: VKFBEUGWUUNQBB-CXOVXGEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine is a peptide compound composed of the amino acids serine, glycine, proline, and isoleucine Peptides like this compound are essential in various biological processes, including signaling, enzymatic activity, and structural functions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions include hydroxylated peptides, reduced peptides with free thiol groups, and modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Serylglycyl-L-seryl-L-prolylglycyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Seryl-L-valyl-L-prolyl-L-isoleucine: A peptide with valine instead of glycine, leading to different biological activities.

Uniqueness

L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine is unique due to its specific sequence, which imparts distinct structural and functional characteristics. Its combination of serine, glycine, proline, and isoleucine residues allows for unique interactions with biological targets, making it valuable for various research and therapeutic applications.

Eigenschaften

CAS-Nummer

823233-59-6

Molekularformel

C19H33N5O8

Molekulargewicht

459.5 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C19H33N5O8/c1-3-10(2)15(19(31)32)23-17(29)12(9-26)22-18(30)13-5-4-6-24(13)14(27)7-21-16(28)11(20)8-25/h10-13,15,25-26H,3-9,20H2,1-2H3,(H,21,28)(H,22,30)(H,23,29)(H,31,32)/t10-,11-,12-,13-,15-/m0/s1

InChI-Schlüssel

VKFBEUGWUUNQBB-CXOVXGEYSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CO)N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.